The Ascending Therapeutic Trajectory of 4-(Methylsulfonyl)phthalazin-1(2H)-one Derivatives: A Technical Guide for Drug Discovery
The Ascending Therapeutic Trajectory of 4-(Methylsulfonyl)phthalazin-1(2H)-one Derivatives: A Technical Guide for Drug Discovery
Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the phthalazin-1(2H)-one core has emerged as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a variety of biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[1] Its derivatives have garnered significant attention for their therapeutic potential across a range of diseases, including cancer, inflammation, and cardiovascular disorders.[2][3][4] This technical guide focuses on a particularly promising class of these compounds: 4-(methylsulfonyl)phthalazin-1(2H)-one derivatives. The introduction of the methylsulfonyl group at the 4-position has been shown to be a critical pharmacophore, particularly in the context of targeted cancer therapy.[5]
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships, and therapeutic potential of these compounds, supported by detailed experimental protocols and data-driven insights.
The Strategic Rationale: Why 4-(Methylsulfonyl)phthalazin-1(2H)-one?
The strategic impetus for developing derivatives of this scaffold lies in its proven success in modulating key biological pathways implicated in disease. The phthalazinone core itself provides a rigid and planar structure amenable to various chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6] The addition of a methylsulfonyl moiety at the 4-position is not arbitrary; this functional group is a well-known bioisostere for other functionalities and can engage in crucial hydrogen bonding and other non-covalent interactions within the active sites of target proteins.[7] This has been particularly evident in the development of potent enzyme inhibitors.
Synthesis and Chemical Landscape
The synthesis of 4-(methylsulfonyl)phthalazin-1(2H)-one and its derivatives typically follows a multi-step sequence, often starting from readily available precursors like 2-acylbenzoic acids.[8]
General Synthesis of the Phthalazin-1(2H)-one Core
A common and robust method for the construction of the phthalazin-1(2H)-one scaffold involves the condensation of a 2-acylbenzoic acid with hydrazine hydrate.[8][9]
Experimental Protocol: Synthesis of a 4-Substituted Phthalazin-1(2H)-one from a 2-Acylbenzoic Acid [8]
-
Reaction Setup: To a solution of the desired 2-acylbenzoic acid in a suitable solvent (e.g., ethanol, acetic acid), add hydrazine hydrate.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 4-substituted phthalazin-1(2H)-one.
Introduction of the Methylsulfonyl Moiety
While a direct, detailed protocol for the synthesis of 4-(methylsulfonyl)phthalazin-1(2H)-one was not found in the immediate search, a plausible synthetic route can be extrapolated from similar chemical transformations. A key intermediate would likely be a 4-(methylthio)phthalazin-1(2H)-one, which can then be oxidized to the corresponding sulfone.
Hypothetical Protocol: Synthesis of 4-(Methylsulfonyl)phthalazin-1(2H)-one
-
Synthesis of 4-(Methylthio)phthalazin-1(2H)-one: This intermediate could potentially be synthesized from a 2-acylbenzoic acid precursor bearing a methylthio group at the appropriate position, followed by condensation with hydrazine hydrate as described in the general protocol above.
-
Oxidation to the Sulfone: The 4-(methylthio)phthalazin-1(2H)-one intermediate would then be dissolved in a suitable solvent, such as a mixture of acetic acid and hydrogen peroxide, or using other oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). The reaction mixture would be stirred at room temperature or with gentle heating until the oxidation is complete, as monitored by TLC.
-
Purification: The final 4-(methylsulfonyl)phthalazin-1(2H)-one product would be isolated and purified using standard techniques such as recrystallization or column chromatography.
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11]
Therapeutic Potential and Mechanisms of Action
The therapeutic utility of 4-(methylsulfonyl)phthalazin-1(2H)-one derivatives is most prominently demonstrated in the field of oncology, with emerging applications in inflammatory diseases.
Anticancer Activity: A Two-Pronged Attack
These derivatives have shown significant promise as anticancer agents, primarily through the inhibition of two key enzyme families: Poly(ADP-ribose) polymerases (PARPs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).
PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs).[12][13] In cancers with deficiencies in the homologous recombination (HR) pathway for double-strand break (DSB) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs.[14] These subsequently collapse replication forks, creating DSBs that cannot be repaired, ultimately resulting in cancer cell death through a mechanism known as synthetic lethality.[13][15]
The phthalazinone scaffold is a key pharmacophore in several clinically approved PARP inhibitors, such as Olaparib.[1][16] The 4-(methylsulfonyl)phthalazin-1(2H)-one derivatives are designed to mimic the nicotinamide portion of the NAD+ cofactor, competing for the catalytic site of PARP enzymes.[17]
Signaling Pathway: PARP Inhibition in HR-Deficient Cancer Cells
Caption: PARP Inhibition in HR-Deficient Cancer Cells.
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[18] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process.[5] Several phthalazine derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity, thereby blocking downstream signaling pathways that promote endothelial cell proliferation and migration.[6][19]
Signaling Pathway: VEGFR-2 Inhibition by Phthalazinone Derivatives
Caption: VEGFR-2 Signaling and its Inhibition.
Anti-inflammatory Activity
The anti-inflammatory potential of phthalazinone derivatives is also an active area of research. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[5] The methylsulfonyl group is a common feature in several selective COX-2 inhibitors, suggesting that 4-(methylsulfonyl)phthalazin-1(2H)-one derivatives may also possess this activity.
Structure-Activity Relationships (SAR)
The biological activity of 4-(methylsulfonyl)phthalazin-1(2H)-one derivatives is highly dependent on the nature and position of substituents on the phthalazinone core and the phenyl ring of the methylsulfonyl group.
-
The Phthalazinone Core: This bicyclic system serves as a crucial anchor, engaging in hydrogen bonding and π-π stacking interactions within the target's active site.[6]
-
The 4-(Methylsulfonyl)phenyl Moiety: The methylsulfonyl group is a key pharmacophore for COX-2 and potentially other enzyme inhibitory activities. It can act as a hydrogen bond acceptor and its orientation within the active site is critical for potency.[5]
-
Substituents on the Phenyl Ring: The introduction of various substituents on the phenyl ring of the methylsulfonyl group can significantly impact activity. Electron-withdrawing or -donating groups can modulate the electronic properties and steric bulk, influencing binding affinity.[20][21]
-
Substituents at the 2-position: The N2 position of the phthalazinone ring is a common site for modification to improve pharmacokinetic properties and introduce additional interactions with the target protein.[16]
In Vitro and In Vivo Evaluation: Experimental Protocols
A robust evaluation of the therapeutic potential of these derivatives requires a combination of in vitro and in vivo assays.
In Vitro Assays
Experimental Protocol: In Vitro PARP1 Inhibition Assay [16]
-
Assay Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins by recombinant human PARP-1 in a 96-well plate format.
-
Procedure:
-
Coat a 96-well plate with histones.
-
Add a reaction mixture containing activated DNA, biotinylated NAD+, and the test compound at various concentrations.
-
Initiate the reaction by adding recombinant human PARP-1 enzyme.
-
Incubate the plate to allow for the PARP reaction to proceed.
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-HRP conjugate, which binds to the biotinylated PAR chains.
-
Add a chemiluminescent HRP substrate and measure the light output using a microplate reader.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the PARP-1 activity.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay [1]
-
Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by the VEGFR-2 kinase domain.
-
Procedure:
-
To a 96-well plate, add the peptide substrate, ATP, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the recombinant human VEGFR-2 kinase domain.
-
Incubate the plate to allow for phosphorylation.
-
Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection system (e.g., fluorescence, luminescence, or ELISA-based).
-
-
Data Analysis: Determine the IC50 value for VEGFR-2 inhibition.
Experimental Protocol: MTT Assay [2][22]
-
Cell Seeding: Seed cancer cell lines (e.g., BRCA-mutant breast cancer cells like MDA-MB-436, or endothelial cells like HUVECs) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth.
In Vivo Assays
To evaluate the in vivo anticancer efficacy, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[23]
The carrageenan-induced paw edema model in rodents is a standard method to assess in vivo anti-inflammatory activity. The reduction in paw swelling after compound administration is measured.[5]
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile
For any promising derivative to advance as a drug candidate, a favorable ADMET profile is essential. In silico tools and in vitro assays can provide early predictions of these properties.
-
In Silico Prediction: Online tools like SwissADME and preADMET can predict various parameters, including lipophilicity (LogP), water solubility, oral bioavailability, and potential toxicity.[8][24][25]
-
In Vitro Assays: Experimental evaluation of metabolic stability using liver microsomes, cell permeability using Caco-2 cells, and potential for drug-drug interactions through cytochrome P450 inhibition assays are crucial next steps.
Data Summary
The following table summarizes the reported in vitro anticancer activity of selected phthalazinone derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |
| 11d | MDA-MB-231 | 0.92 | EGFR | [2] |
| 12d | MDA-MB-231 | 0.57 | EGFR | [2] |
| 2g | MCF-7 | 0.15 | VEGFR-2 | [1] |
| 4a | HepG2 | 0.09 | VEGFR-2 | [1] |
| YCH1899 | Olaparib-resistant cells | 0.00089 | PARP | [23] |
Future Perspectives and Conclusion
The 4-(methylsulfonyl)phthalazin-1(2H)-one scaffold represents a highly promising platform for the development of novel therapeutics, particularly in the realm of oncology. The dual inhibitory potential against both PARP and VEGFR-2 presents an exciting opportunity for the development of multi-targeted agents with enhanced efficacy and the potential to overcome drug resistance.
Future research should focus on:
-
Optimization of the Scaffold: Further derivatization to improve potency, selectivity, and ADMET properties.
-
Elucidation of Detailed Mechanisms: In-depth studies to fully understand the downstream signaling effects of these compounds.
-
Combination Therapies: Investigating the synergistic effects of these derivatives with other anticancer agents.
References
-
IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). BMC Chemistry, 17(1), 108. [Link]
-
Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). RSC Advances, 14(32), 22931-22956. [Link]
-
The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions. (2015). Beilstein Journal of Organic Chemistry, 11, 1634-1641. [Link]
-
Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. (2017). International Journal of ChemTech Research, 10(5), 849-860. [Link]
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2017). Molecules, 22(11), 1969. [Link]
-
Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. (2024). Molecules, 29(21), 5039. [Link]
-
Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. (2026). Research Square. [Link]
-
Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2022). Molecules, 27(23), 8196. [Link]
-
YCH1899, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors. (2023). Journal of Medicinal Chemistry, 66(17), 12284-12303. [Link]
-
Design, Synthesis and Biological Evaluation of4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. (2016). Iranian Journal of Pharmaceutical Research, 15(1), 127-138. [Link]
-
Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity. (2016). European Journal of Medicinal Chemistry, 124, 636-653. [Link]
-
Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. (2020). Experimental & Molecular Medicine, 52(7), 1039-1049. [Link]
-
Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2022). Molecules, 27(23), 8196. [Link]
-
Synthesis of 4 substituted phthalazin-1(2H) ones from 2 acylbenzoic acids. (n.d.). Syrris. Retrieved February 27, 2026, from [Link]
-
Structure activity model of PARP-1 inhibitors derived from the... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. (2024). RSC Advances, 14(40), 28834-28860. [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in Molecular Biosciences, 7, 564601. [Link]
-
Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. (2011). European Journal of Medicinal Chemistry, 46(11), 5474-5488. [Link]
-
Tryptanthrin Inhibits Angiogenesis by Targeting the VEGFR2-Mediated ERK1/2 Signalling Pathway. (2013). PLoS ONE, 8(12), e82294. [Link]
-
In silico Characterization, ADMET prediction and Molecular Docking studies of few 2/3 carboxylate-4/5/6-monosubstitued indole derivatives as potential GSK-3β inhibitors. (2022). International Journal of Health Sciences, 6(S3), 9119-9133. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2016). Molecules, 21(11), 1461. [Link]
-
ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE? (2004). Nature Reviews Drug Discovery, 3(10), 861-871. [Link]
-
Drug Pathways, Potential Mechanisms of Resistance in PARP Inhibition. (2023). Pharmacy Times. [Link]
-
4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H). (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o389. [Link]
-
PARP inhibitors: Overview and indications. (2024). The Jackson Laboratory. [Link]
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2017). Molecules, 22(11), 1969. [Link]
-
Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. (2012). Journal of Medicinal Chemistry, 55(17), 7848-7861. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Pharmaceuticals, 16(11), 1599. [Link]
-
Prediction of In-silico ADMET Properties and Molecular docking study of Substituted Thiadiazole for screening of Antiviral activity against protein target Covid-19 main protease. (2023). Research Journal of Pharmacy and Technology, 16(2), 795-801. [Link]
Sources
- 1. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 4. BJOC - The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 4 substituted phthalazin-1(2H) | Syrris [syrris.jp]
- 9. 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpsbr.org [jpsbr.org]
- 11. mdpi.com [mdpi.com]
- 12. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. PARP inhibitors: Overview and indications [jax.org]
- 15. touchstonelabs.org [touchstonelabs.org]
- 16. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. sciencescholar.us [sciencescholar.us]
- 25. rjptonline.org [rjptonline.org]
